molecular formula C14H18F5N5O2S B10932744 1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10932744
M. Wt: 415.38 g/mol
InChI Key: FDEWBYNVFVDHAY-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms, pyrazole rings, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the use of difluoromethylation reagents to introduce the CF2H group into the molecule . The reaction conditions often require the use of metal catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of difluoromethyl, trifluoromethyl, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18F5N5O2S

Molecular Weight

415.38 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H18F5N5O2S/c1-8(7-23-5-4-11(22-23)14(17,18)19)6-20-27(25,26)12-9(2)21-24(10(12)3)13(15)16/h4-5,8,13,20H,6-7H2,1-3H3

InChI Key

FDEWBYNVFVDHAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC(C)CN2C=CC(=N2)C(F)(F)F

Origin of Product

United States

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